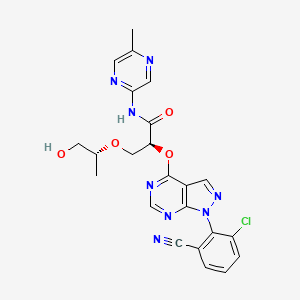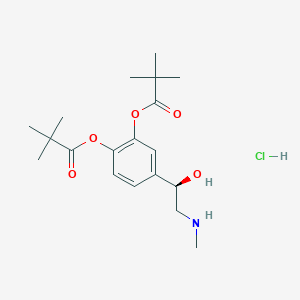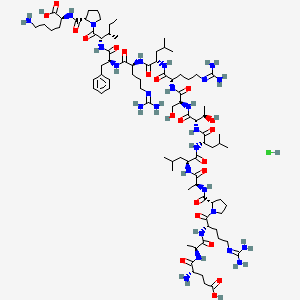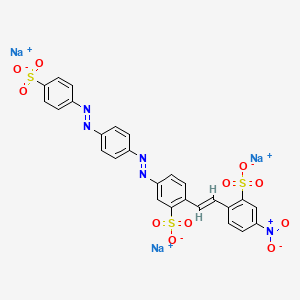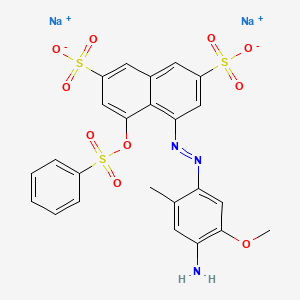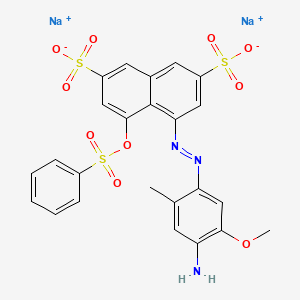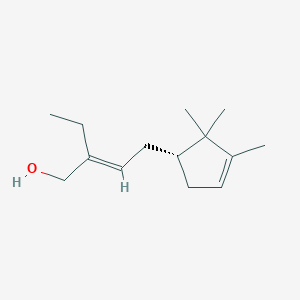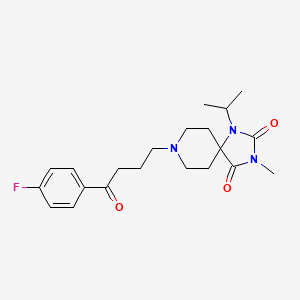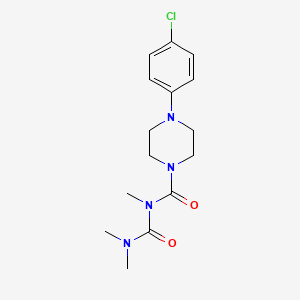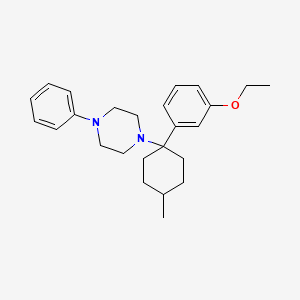
N,N,N,2,2,6,6,8,8-Nonamethyl-5,7,9-trioxa-2-azonia-6,8-disilaundecan-11-aminium diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N,2,2,6,6,8,8-Nonamethyl-5,7,9-trioxa-2-azonia-6,8-disilaundecan-11-aminium diiodide is a complex organic compound that belongs to the class of quaternary ammonium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring multiple methyl groups, oxygen atoms, and silicon atoms, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N,2,2,6,6,8,8-Nonamethyl-5,7,9-trioxa-2-azonia-6,8-disilaundecan-11-aminium diiodide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as trialkylamines, alkyl halides, and silanes.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The temperature and pressure are carefully monitored to ensure optimal reaction rates.
Quaternization: The key step in the synthesis is the quaternization of the amine group with an alkyl halide, resulting in the formation of the quaternary ammonium salt.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods, such as distillation and crystallization, is essential to achieve the required purity standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N,N,N,2,2,6,6,8,8-Nonamethyl-5,7,9-trioxa-2-azonia-6,8-disilaundecan-11-aminium diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, hydroxides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
N,N,N,2,2,6,6,8,8-Nonamethyl-5,7,9-trioxa-2-azonia-6,8-disilaundecan-11-aminium diiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,N,2,2,6,6,8,8-Nonamethyl-5,7,9-trioxa-2-azonia-6,8-disilaundecan-11-aminium diiodide involves its interaction with molecular targets such as enzymes, receptors, or cellular membranes. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tetramethylammonium iodide
- Hexamethyldisilazane
- Trimethylsilyl chloride
Uniqueness
N,N,N,2,2,6,6,8,8-Nonamethyl-5,7,9-trioxa-2-azonia-6,8-disilaundecan-11-aminium diiodide stands out due to its complex structure, which includes multiple methyl groups, oxygen atoms, and silicon atoms. This unique arrangement imparts distinctive chemical properties and reactivity, making it valuable for specific applications that require such characteristics.
Properties
CAS No. |
83454-21-1 |
|---|---|
Molecular Formula |
C14H38I2N2O3Si2 |
Molecular Weight |
592.44 g/mol |
IUPAC Name |
2-[[dimethyl-[2-(trimethylazaniumyl)ethoxy]silyl]oxy-dimethylsilyl]oxyethyl-trimethylazanium;diiodide |
InChI |
InChI=1S/C14H38N2O3Si2.2HI/c1-15(2,3)11-13-17-20(7,8)19-21(9,10)18-14-12-16(4,5)6;;/h11-14H2,1-10H3;2*1H/q+2;;/p-2 |
InChI Key |
SBCTYHJQEKPXJB-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CCO[Si](C)(C)O[Si](C)(C)OCC[N+](C)(C)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


